(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
Introduction and Background
Chemical Identity and Nomenclature
IUPAC Nomenclature and Systematic Naming
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (Z)-8-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e]oxazin-3(7H)-one . Breaking down the nomenclature:
- Parent structure : The benzofuro[7,6-e]oxazin-3(7H)-one core comprises a benzofuran ring fused to a 1,3-oxazin-3-one system. The numbering reflects the fusion at positions 7 and 6 of the benzofuran with position e of the oxazinone.
- Substituents :
- Stereochemistry : The (Z) designation indicates the spatial arrangement of the benzylidene substituent relative to the oxazinone ring.
Structural Formula and Representation
The compound’s molecular formula is C26H21NO6 , with a molecular weight of 443.4 g/mol . Key structural features include:
- A tricyclic benzofuro-oxazinone backbone.
- A 2,3-dihydrobenzo[b]dioxin substituent at position 8.
- A (Z)-3-methoxybenzylidene group at position 2.
The SMILES notation COc1cccc(C=C2Oc3c(ccc4c3CN(c3ccc5c(c3)OCCO5)CO4)C2=O)c1 encodes the connectivity and stereochemistry. The InChIKey FECRWNUBDLEYFK-NKVSQWTQSA-N provides a unique identifier for computational referencing.
Table 1: Structural and Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C26H21NO6 |
| Molecular Weight | 443.4 g/mol |
| SMILES | COc1cccc(C=C2Oc3c(ccc4c3CN(c3ccc5c(c3)OCCO5)CO4)C2=O)c1 |
| InChI | InChI=1S/C26H21NO6/c1-28-18-5-3-4-15(10-18)9-21-25(29)24-16-7-6-14-8-17(31-2)11-19(30-14)20(16)27-12-23(32-21)22(24)33-26(21)35-13-34-26/h3-7,9-11,23,27H,8,12-13H2,1-2H3/b21-9+ |
| InChIKey | FECRWNUBDLEYFK-NKVSQWTQSA-N |
Chemical Abstract Service (CAS) Registry
The compound is registered under CAS 951960-06-8 , a unique identifier critical for unambiguous chemical tracking in databases and regulatory contexts.
Properties
IUPAC Name |
(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6/c1-29-18-4-2-3-16(11-18)12-24-25(28)19-6-8-21-20(26(19)33-24)14-27(15-32-21)17-5-7-22-23(13-17)31-10-9-30-22/h2-8,11-13H,9-10,14-15H2,1H3/b24-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJMDGUPBRUXMJ-MSXFZWOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for its role in various biological activities.
- Benzofuro[7,6-e][1,3]oxazin : A unique structural feature that may contribute to its pharmacological properties.
Structural Formula
Research indicates that compounds similar to This compound exhibit various biological activities primarily through the following mechanisms:
- Alpha2C Adrenergic Receptor Antagonism : The compound has been linked to antagonistic activity against alpha2C adrenergic receptors. This mechanism is significant for potential applications in treating peripheral and central nervous system diseases .
- Protein Kinase Inhibition : Studies have shown that related compounds exhibit inhibitory effects on several protein kinases, including cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3 (GSK-3), which are crucial in cell cycle regulation and apoptosis .
- Antitumor Activity : The compound has demonstrated selective cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against hepatocellular carcinoma (HuH7) and breast carcinoma (MDA-MB 231), with IC50 values indicating significant inhibition of cell proliferation .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| HuH7 (Hepatocellular) | < 10 | Significant antitumor activity |
| MDA-MB 231 (Breast) | < 10 | Effective against breast cancer |
| Caco 2 (Colorectal) | < 10 | Moderate inhibition observed |
| PC3 (Prostate) | < 10 | Notable cytotoxic effects |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.
Case Study 1: Anticancer Properties
In a study evaluating the anticancer properties of various benzodioxane derivatives, it was found that compounds featuring the dihydrobenzo[b][1,4]dioxin moiety exhibited potent inhibitory effects on tumor growth in vitro. Specifically, the compound under investigation showed IC50 values below 10 μM across multiple cancer cell lines, indicating strong potential for therapeutic application .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds revealed that antagonism at alpha2C adrenergic receptors could lead to improved outcomes in models of neurodegenerative diseases. The findings underscore the relevance of this compound in neuropharmacology and its potential use in treating conditions such as Alzheimer's disease .
Scientific Research Applications
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of benzofuroxazine derivatives. Compounds with similar structures have shown significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. The incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety enhances these properties by stabilizing radical intermediates .
Enzyme Inhibition
Research indicates that derivatives of benzofuroxazine compounds can act as enzyme inhibitors. For instance, sulfonamide derivatives synthesized from 2,3-dihydrobenzo[b][1,4]dioxin have been evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. These enzymes are key targets in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .
Anticancer Activity
The structural features of this compound suggest potential anticancer properties. Similar compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases. The benzofuroxazine scaffold is particularly promising due to its ability to interact with DNA and inhibit topoisomerase activity .
Polymer Chemistry
The unique structure of (Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one lends itself to applications in polymer chemistry. Its ability to form stable radicals makes it a candidate for use as a radical initiator in polymerization processes. This can lead to the development of novel materials with enhanced thermal and mechanical properties .
Photovoltaic Applications
Research into organic photovoltaic materials has identified compounds with similar structures as effective light absorbers due to their extended π-conjugation systems. The incorporation of this compound into photovoltaic devices could enhance their efficiency by improving light absorption and charge transport properties .
Synthesis and Characterization
A recent study focused on synthesizing various derivatives of benzofuroxazine compounds from 2,3-dihydrobenzo[b][1,4]dioxin. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and assess their purity .
Biological Evaluation
In a biological evaluation study, several derivatives were tested for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives exhibited significant cytotoxicity at low micromolar concentrations, supporting further exploration into their therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
- Target Compound: The benzofuro-oxazinone core (C12H9NO4) incorporates fused oxygen-containing rings, which contrast with sulfur-containing analogs like benzodithiazines or benzodithiazepines. Oxygen-rich systems generally exhibit higher polarity and lower lipophilicity compared to sulfur-containing analogs, affecting pharmacokinetic properties .
- Pyrano-Benzoxazinone Analogs: The compound 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one () shares a benzoxazinone core but replaces the benzofuran ring with a pyran moiety.
Substituent Effects
- Methoxybenzylidene vs. Phenyl Groups : The target’s 3-methoxybenzylidene group (C8H7O) introduces a polar methoxy substituent absent in the phenyl-substituted analog from . Methoxy groups can enhance solubility and modulate electronic interactions with biological targets .
- Dihydrobenzo[b][1,4]dioxin vs. Sulfone Derivatives : Unlike sulfone-containing compounds (e.g., ’s 1,1-dioxo-1,4,2-benzodithiazine), the dihydrobenzo[b][1,4]dioxin group lacks sulfur but provides a rigid, planar aromatic system that may influence π-π stacking interactions .
Comparative Data Table
Key Observations
- Solubility: Oxygen-rich scaffolds (e.g., benzofuro-oxazinones) may exhibit better aqueous solubility than sulfur-containing analogs, which could enhance bioavailability .
- Stereochemical Influence : The (Z)-configuration of the benzylidene group may impose spatial constraints affecting binding to chiral receptors or enzymes.
Q & A
Q. What are the recommended synthetic routes for this compound?
The compound can be synthesized via condensation reactions between substituted benzofuro-oxazinone precursors and 3-methoxybenzaldehyde derivatives under acidic catalysis. A typical procedure involves refluxing equimolar quantities of the precursors in dioxane or methanol with hydrochloric acid as a catalyst, followed by purification via recrystallization or column chromatography . Similar methodologies for benzo[1,4]oxazin-3-one derivatives highlight the use of reflux conditions (e.g., 25 hours) and controlled stoichiometry to minimize side products .
Q. How should researchers characterize the compound’s structural and stereochemical properties?
Employ a combination of spectroscopic techniques:
- 1H/13C NMR to confirm backbone connectivity and substituent positions. For stereochemical assignments, use 2D NMR (e.g., NOESY or COSY) to resolve coupling patterns and spatial proximities .
- IR spectroscopy to identify carbonyl (C=O) and ether (C-O-C) functional groups.
- X-ray crystallography (if single crystals are obtainable) for definitive stereochemical confirmation and bond-length analysis .
Advanced Research Questions
Q. What strategies optimize reaction yields while minimizing side products?
Implement Design of Experiments (DoE) or Bayesian optimization to systematically explore parameter spaces (e.g., temperature, solvent polarity, catalyst loading). Flow chemistry setups, as demonstrated in Omura-Sharma-Swern oxidations, enhance reproducibility and enable rapid screening of reaction conditions . Heuristic algorithms, such as high-throughput screening paired with machine learning, can predict optimal molar ratios and solvent systems for complex multi-step syntheses .
Q. How can conflicting spectral data from independent studies be resolved?
Cross-validate results using orthogonal analytical methods :
- Compare HPLC retention times with reference standards to rule out impurities .
- Perform DFT calculations to model tautomeric equilibria or conformational isomers that might explain discrepancies in NMR or IR data .
- Replicate synthesis under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate environmental variables .
Q. What role do non-covalent interactions play in stabilizing the compound’s conformation?
Investigate via:
- Crystallographic studies to identify π-π stacking, hydrogen bonding, or van der Waals interactions within the benzodioxin and benzofuro-oxazinone moieties .
- Molecular dynamics simulations to assess solvent effects on conformational stability in solution .
- Thermogravimetric analysis (TGA) to evaluate thermal stability linked to intermolecular forces .
Q. How do functional group modifications impact biological or catalytic activity?
Conduct structure-activity relationship (SAR) studies :
- Replace the 3-methoxybenzylidene group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) substituents and assay activity changes.
- Use Hammett plots to correlate substituent electronic effects with reaction kinetics in catalytic applications .
- Reference benzo[1,4]oxazin-3-one tricycles as analogs to predict reactivity trends .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C). Monitor degradation products via LC-MS .
- Accelerated stability testing in controlled humidity chambers (e.g., 75% RH, 40°C) over 4–12 weeks .
- UV-Vis spectroscopy to track absorbance shifts indicative of structural decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
